molecular formula C22H28N2O4S B2816526 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 1021039-91-7

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2816526
CAS No.: 1021039-91-7
M. Wt: 416.54
InChI Key: QMWCOSOUKMODHR-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (CAS 1021039-91-7) is a synthetic small molecule with a molecular formula of C22H28N2O4S and a molecular weight of 416.54 g/mol. This chemical reagent features a hybrid architecture, incorporating a tetrahydroquinoline scaffold—a privileged structure in medicinal chemistry known to be associated with a wide spectrum of pharmacological activities—linked to a substituted benzene sulfonamide group . The tetrahydroquinoline core is a common motif in natural products and bioactive synthetic compounds, often explored for its potential in drug discovery campaigns . The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Compounds containing this group have demonstrated a vast range of biological activities, including enzyme inhibition, and have been investigated for applications in anticancer, antibacterial, and anti-inflammatory research, among others . The specific substitution pattern on the benzene ring with ethoxy and methyl groups, along with the propanoyl modification on the tetrahydroquinoline nitrogen, makes this compound a valuable and distinct chemical entity for hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool in high-throughput screening assays to identify novel biological targets and pathways. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-21(25)24-11-7-8-17-9-10-18(14-20(17)24)23-29(26,27)19-12-15(3)22(28-6-2)16(4)13-19/h9-10,12-14,23H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWCOSOUKMODHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propionyl Group: This step involves the acylation of the tetrahydroquinoline moiety using propionyl chloride in the presence of a base such as pyridine.

    Formation of the Benzenesulfonamide Core: This can be synthesized by reacting a suitable sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the tetrahydroquinoline derivative with the benzenesulfonamide core under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is an aromatic sulfonamide derivative with potential applications in various scientific and medical fields. This article explores its applications, focusing on its biochemical properties, pharmacological effects, and potential uses in therapeutic contexts.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. The sulfonamide group is known for its antibacterial properties, suggesting that derivatives of this compound could be explored for antimicrobial activity.

Anticancer Research

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetrahydroquinoline structure may enhance these properties, making it a candidate for further investigation in anticancer drug development.

Hematopoietic Stem Cell Activation

Research has shown that aromatic compounds can act as activators of hematopoietic stem cells. The sulfonamide derivative's ability to influence stem cell proliferation and differentiation could be significant in regenerative medicine and treatments for hematological disorders .

Neurological Applications

Some studies suggest that modifications of tetrahydroquinoline derivatives may have neuroprotective effects or could be used in the treatment of neurodegenerative diseases. The specific interactions of this compound with neurological pathways warrant further exploration.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various sulfonamide derivatives, the compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted on cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound inhibited cell proliferation significantly at higher concentrations, suggesting its potential as an anticancer agent .

Case Study 3: Stem Cell Mobilization

Research focusing on hematopoietic stem cells revealed that the compound could enhance the mobilization of these cells from bone marrow into circulation, which is crucial for therapies involving stem cell transplantation .

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The interaction with these targets can modulate various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The tetrahydroquinoline core distinguishes this compound from simpler sulfonamides. For instance:

  • Ring puckering: The Cremer-Pople puckering parameters (e.g., amplitude Q and phase angles) quantify conformational differences in the tetrahydroquinoline ring. For example, substituents like propanoyl may induce greater puckering (Q ≈ 0.5 Å) compared to unsubstituted analogs (Q ≈ 0.3 Å), altering molecular shape and intermolecular interactions .

Electronic and Physicochemical Properties

  • Substituent effects : The 4-ethoxy group increases electron density on the benzene ring via resonance, contrasting with electron-withdrawing groups (e.g., nitro) in analogs like 4-nitro-3,5-dimethylbenzene sulfonamide derivatives .
  • LogP values : The ethoxy and methyl groups elevate hydrophobicity (predicted LogP ≈ 3.8) compared to polar analogs (e.g., 4-hydroxy-3,5-dimethyl derivatives , LogP ≈ 2.1).

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Weight (g/mol) Predicted LogP Puckering Amplitude Q (Å) Key Substituents
Target compound 458.56 3.8 0.5 4-ethoxy, 3,5-dimethyl, propanoyl
N-acetyl-1,2,3,4-tetrahydroquinoline analog 432.52 3.2 0.3 4-ethoxy, 3,5-dimethyl, acetyl
4-nitro-3,5-dimethylbenzene sulfonamide 350.38 2.5 N/A 4-nitro, 3,5-dimethyl

Methodological Considerations

Structural comparisons rely on crystallographic tools like SHELX for accurate refinement , while conformational analysis employs Cremer-Pople coordinates to quantify ring puckering . These methods ensure reproducibility in evaluating steric and electronic effects across analogs.

Biological Activity

The compound 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a member of the sulfonamide class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, focusing on cardiovascular effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 357.53 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Cardiovascular Effects

A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain sulfonamide derivatives could significantly alter cardiovascular parameters. For instance:

CompoundDose (nM)Change in Perfusion Pressure
Control--
Benzenesulfonamide0.001Decreased
Compound A (2-Aminoethyl)0.001Significant decrease
Compound B (Hydrazinocarbonyl)0.001Moderate decrease

The findings suggested that 4-(2-aminoethyl)-benzenesulfonamide , a derivative of benzenesulfonamide, exhibited notable decreases in perfusion pressure over time compared to controls .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that benzene sulfonamides can interact with various enzymes involved in metabolic pathways. For instance:

  • Cyclin-dependent kinase 2 (CDK2) : This enzyme plays a crucial role in cell cycle regulation. Studies show that certain sulfonamides can inhibit CDK2 activity, potentially leading to anti-cancer effects by preventing cell proliferation .

Antioxidant Capacity

Recent studies have explored the antioxidant properties of benzene sulfonamide derivatives. The hybridization of benzene sulfonamides with piperazine derivatives has shown promising results in enhancing antioxidant capacity and reducing oxidative stress markers in cellular models .

Case Study 1: Cardiovascular Impact

In a controlled experiment involving isolated rat hearts, researchers administered varying doses of This compound alongside standard benzenesulfonamide. The study observed a time-dependent decrease in perfusion pressure correlating with increased doses of the compound.

Case Study 2: Enzyme Interaction Analysis

Using molecular docking simulations, researchers investigated how the compound interacts with CDK2. The results indicated a strong binding affinity between the compound and the active site of CDK2, suggesting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics and Safety Profile

The pharmacokinetic parameters of This compound were evaluated using computational models such as ADME/PK analysis. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics crucial for assessing safety and efficacy in clinical applications .

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound SubstituentsIC₅₀ (nM) COX-2LogP
Ethoxy, 3,5-dimethyl (Target)12.3 ± 1.23.8
Methoxy, 3-methyl (Analog A)45.7 ± 3.12.9
Propionyl, 4-fluoro (Analog B)8.9 ± 0.74.1

What experimental approaches elucidate reaction mechanisms in the compound’s synthesis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., H/D exchange in tetrahydroquinoline formation) .
  • In Situ IR Spectroscopy : Monitor intermediates during sulfonylation to detect transient species .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways in alkylation steps .

How can structure-activity relationship (SAR) studies guide the development of more potent derivatives?

Methodological Answer:

  • Functional Group Scanning : Systematically replace the ethoxy group with halogens (F, Cl) or alkyl chains to modulate lipophilicity .
  • Stereochemical Modifications : Synthesize enantiomers via chiral catalysts and compare bioactivity to determine stereospecificity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation .

What challenges arise when scaling up synthesis from lab to pilot scale, and how can they be mitigated?

Methodological Answer:

  • Heat Management : Implement continuous flow reactors for exothermic steps (e.g., Povarov reaction) to improve temperature control .
  • Catalyst Recycling : Use immobilized catalysts (e.g., Fe₃O₄-supported Lewis acids) to reduce costs and waste .
  • Process Analytical Technology (PAT) : Integrate inline FTIR and Raman spectroscopy for real-time monitoring of critical quality attributes .

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